N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
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Overview
Description
N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazine and triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. One possible synthetic route is as follows:
Formation of Thiadiazine Ring: The synthesis begins with the reaction of 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 4-methylphenylthiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazine ring.
Formation of Triazinoindole Ring: Separately, 5-propylindole is reacted with hydrazine hydrate and a suitable aldehyde to form the triazinoindole ring system.
Coupling Reaction: The final step involves the coupling of the thiadiazine and triazinoindole intermediates through a sulfanyl linkage using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, primary amines, thiols, and organic solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is likely to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes, such as DNA replication, protein synthesis, or metabolic pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:
Thiadiazine Derivatives: Compounds with a 1,3,4-thiadiazine ring, which may exhibit similar biological activities and chemical reactivity.
Triazinoindole Derivatives: Compounds with a triazinoindole ring system, which may have comparable pharmacological properties and applications.
Sulfanyl-Linked Compounds: Molecules with a sulfanyl linkage, which may share similar chemical behavior and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7OS2/c1-3-12-31-19-7-5-4-6-17(19)21-22(31)26-24(30-28-21)34-14-20(32)25-23-29-27-18(13-33-23)16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,25,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPALLCXGBSFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(CS4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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